molecular formula C15H16F3N3O2 B3013560 N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1223268-34-5

N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide

Cat. No.: B3013560
CAS No.: 1223268-34-5
M. Wt: 327.307
InChI Key: LSYJRYXTYDAJQR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide is a synthetic organic compound that features a cyanocyclopentyl group and a trifluoromethoxyphenylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide typically involves multiple steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Introduction of the trifluoromethoxyphenylamino group: This step may involve the reaction of 2-(trifluoromethoxy)aniline with an appropriate acylating agent to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyanide groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation could be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethyl)phenyl]amino}acetamide
  • N-(1-cyanocyclopentyl)-2-{[2-(methoxy)phenyl]amino}acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(trifluoromethoxy)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c16-15(17,18)23-12-6-2-1-5-11(12)20-9-13(22)21-14(10-19)7-3-4-8-14/h1-2,5-6,20H,3-4,7-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYJRYXTYDAJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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